4-Dimethyl-L-glutamic Acid
Overview
Description
4-Dimethyl-L-glutamic Acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biochemical processes This compound is characterized by the presence of two methyl groups attached to the fourth carbon of the glutamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethyl-L-glutamic Acid typically involves the methylation of L-glutamic acid. One common method is the esterification of L-glutamic acid followed by selective methylation. The reaction conditions often include the use of methanol and a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification and methylation.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Dimethyl-L-glutamic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Dimethyl-L-glutamic Acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in neurotransmission and as a potential neuroprotective agent.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Dimethyl-L-glutamic Acid involves its interaction with glutamate receptors in the central nervous system. It acts as an agonist, binding to these receptors and modulating synaptic transmission. This interaction leads to the activation of ionotropic and metabotropic pathways, resulting in various physiological effects.
Comparison with Similar Compounds
L-Glutamic Acid: The parent compound, widely known for its role as a neurotransmitter.
L-Glutamic Acid Dimethyl Ester: Another derivative with similar properties but different applications.
L-Glutamic Acid Hydrochloride: A salt form used in various biochemical studies.
Uniqueness: 4-Dimethyl-L-glutamic Acid is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable tool in research, particularly in studies related to neurotransmission and neuroprotection.
Properties
IUPAC Name |
(4S)-4-amino-2,2-dimethylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,6(11)12)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVPVAJBJJYYBO-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432794 | |
Record name | 4-Dimethyl-L-glutamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151139-88-7 | |
Record name | 4-Dimethyl-L-glutamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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